molecular formula C12H9N7 B13101742 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)- CAS No. 392665-67-7

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-

Cat. No.: B13101742
CAS No.: 392665-67-7
M. Wt: 251.25 g/mol
InChI Key: GKMFJUWUFNUHEK-UHFFFAOYSA-N
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Description

6-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that combines the structural features of benzimidazole, triazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable triazole derivative under reflux conditions in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop new therapeutic agents.

    Industrial Applications: It is explored for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole share structural similarities and biological activities.

    Triazole Derivatives: Compounds such as 1,2,4-triazole exhibit similar chemical reactivity and applications.

    Pyrimidine Derivatives: Compounds like 2-aminopyrimidine are used in similar medicinal chemistry applications.

Uniqueness

6-(1H-Benzo[d]imidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

392665-67-7

Molecular Formula

C12H9N7

Molecular Weight

251.25 g/mol

IUPAC Name

6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9N7/c13-10-7(5-14-12-15-6-16-19(10)12)11-17-8-3-1-2-4-9(8)18-11/h1-6H,13H2,(H,17,18)

InChI Key

GKMFJUWUFNUHEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N4C(=NC=N4)N=C3)N

Origin of Product

United States

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